molecular formula C19H30N4O3 B8576647 1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 57076-69-4

1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8576647
CAS RN: 57076-69-4
M. Wt: 362.5 g/mol
InChI Key: QCAWPLQRFRMHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57076-69-4

Product Name

1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C19H30N4O3

Molecular Weight

362.5 g/mol

IUPAC Name

1,3-dibutyl-7-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C19H30N4O3/c1-4-6-12-22-17-16(18(25)23(19(22)26)13-7-5-2)21(14-20-17)11-9-8-10-15(3)24/h14H,4-13H2,1-3H3

InChI Key

QCAWPLQRFRMHTI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CCCCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

21.5 g (0.12 mol) of freshly distilled 1-bromo-5-hexanone are dissolved in 200 ml of absolute ethanol in a 500 ml capacity flask, followed by the gradual dropwise addition at boiling temperature of 34.7 g (0.12 mol) of sodium 1,3-dibutyl xanthine dissolved in 200 ml of absolute ethanol. The solution is heated under reflux. The reaction is over after about 24 hours. Removal of the alcohol by distillation in a rotary evaporator leaves a solid white residue. This residue is introduced into an extraction tube in which it is extracted with petrol 40/80 in a Soxhlet apparatus until no more starting material can be detected. The petrol is distilled off in a rotary evaporator, leaving 25 g (0.069 mol) of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, corresponding to 75% of the theoretical, based on the sodium 1,3-dibutyl xanthine reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium 1,3-dibutyl xanthine
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.